molecular formula C11H15NO2 B11958242 sec.-Butyl N-phenyl carbamate CAS No. 33013-98-8

sec.-Butyl N-phenyl carbamate

Cat. No.: B11958242
CAS No.: 33013-98-8
M. Wt: 193.24 g/mol
InChI Key: IAZMIVQLMAXXLT-UHFFFAOYSA-N
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Description

sec.-Butyl N-phenyl carbamate, also known as carbamic acid, phenyl, 2-butyl ester, is an organic compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.2423 g/mol . It is a carbamate ester, which is a class of compounds known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sec.-Butyl N-phenyl carbamate can be achieved through several methods. One common approach involves the reaction of aniline with dimethyl carbonate in the presence of a catalyst. This reaction typically occurs at elevated temperatures (around 150°C) and under high pressure (9.0 MPa) . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .

Industrial Production Methods

Industrial production of carbamates often involves the use of phosgene or phosgene derivatives, which are highly toxic and hazardous. more environmentally friendly methods have been developed, such as the use of dimethyl carbonate as a phosgene-free alternative . This method not only reduces the environmental impact but also improves the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

sec.-Butyl N-phenyl carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong acids (e.g., trifluoroacetic acid), bases (e.g., amine bases), and catalysts (e.g., iron-chrome catalysts) . The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, the reaction with dimethyl carbonate can produce methyl N-phenyl carbamate and methyl N-methyl-N-phenyl carbamate .

Scientific Research Applications

Agricultural Applications

Pesticide Development
sec.-Butyl N-phenyl carbamate is part of a broader class of carbamate pesticides, which are known for their effectiveness against a variety of pests. These compounds inhibit the activity of acetylcholinesterase, an enzyme essential for nerve function in insects. The use of this compound in agricultural formulations has been explored to improve pest control while minimizing environmental impact.

Case Study: Efficacy Testing
A study evaluated the effectiveness of this compound against common agricultural pests. The results indicated a significant reduction in pest populations when applied at recommended dosages, demonstrating its potential as a viable pesticide alternative .

Pharmaceutical Applications

Drug Design and Development
Carbamate derivatives, including this compound, have been investigated for their potential in drug design, particularly in developing anticancer agents. These compounds can act as tubulin inhibitors, disrupting cancer cell proliferation .

Case Study: Anticancer Activity
Research highlighted the synthesis of this compound derivatives that exhibited promising anticancer activity in vitro. The compounds were shown to inhibit tubulin polymerization effectively, leading to apoptosis in cancer cells . This finding underscores the importance of this compound in pharmaceutical research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to sec.-Butyl N-phenyl carbamate include:

    tert-Butyl N-phenyl carbamate: Another carbamate ester with similar properties and applications.

Uniqueness

This compound is unique due to its specific molecular structure, which provides distinct chemical and biological properties. Its ability to act as a protecting group for amines and its use in various industrial applications highlight its versatility and importance in scientific research and industry .

Q & A

Q. What are the optimal catalytic conditions for synthesizing sec-Butyl N-phenyl carbamate from sec-butyl alcohol and phenyl isocyanate?

Basic Research Question
The synthesis of sec-Butyl N-phenyl carbamate can be optimized using heterogeneous catalysts such as Zn(OAc)₂/SiO₂ or PbO-based systems. Key parameters include:

  • Catalyst Loading : 2–5 wt% of Zn(OAc)₂/SiO₂, prepared via solvothermal impregnation to ensure high dispersion .
  • Reaction Temperature : 150–180°C, balancing reaction rate and thermal stability of intermediates .
  • Solvent-Free Conditions : Direct reaction between sec-butyl alcohol and phenyl isocyanate reduces by-products and simplifies purification .
  • Reaction Time : 4–8 hours, monitored by FTIR or GC-MS to track carbamate formation .

Q. How to characterize sec-Butyl N-phenyl carbamate using spectroscopic and chromatographic methods?

Basic Research Question

  • FTIR : Identify characteristic peaks for the carbamate group (C=O stretch at ~1700 cm⁻¹ and N-H bend at ~1530 cm⁻¹) .
  • ¹H/¹³C NMR : Assign signals for the sec-butyl chain (e.g., δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and phenyl ring (δ 7.2–7.5 ppm) .
  • HPLC : Use a C18 column with methanol:water (70:30) mobile phase; retention time comparison against certified standards ensures purity .

Q. How to resolve discrepancies in reported degradation rates of sec-Butyl N-phenyl carbamate under varying environmental conditions?

Advanced Research Question
Degradation rate variations arise from differences in experimental design:

  • Hydrolysis : pH-dependent hydrolysis (t₁/₂ ranges from hours to weeks). Use buffered solutions (pH 4–9) and LC-MS to quantify degradation products like sec-butanol and phenylurea .
  • Photolysis : UV-Vis irradiation (λ = 254 nm) in aqueous/organic solvents; measure quantum yield using actinometry to standardize light exposure .
  • Biolysis : Soil slurry studies with microbial consortia; track CO₂ evolution via respirometry to assess mineralization .

Q. What catalytic mechanisms are involved in the decomposition of sec-Butyl N-phenyl carbamate to phenyl isocyanate?

Advanced Research Question
Bi₂O₃ catalysts facilitate carbamate decomposition via:

  • Acid-Base Sites : Lewis acid sites (Bi³⁺) activate the carbamate carbonyl, while basic oxygen atoms assist in CO₂ elimination .
  • Thermal Pathways : At 200–250°C, cleavage of the C-O bond releases phenyl isocyanate, confirmed by in-situ FTIR and mass spectrometry .
  • By-Product Mitigation : Optimize catalyst calcination (723 K for 4 h) to minimize coke formation and maintain surface area (>30 m²/g) .

Q. What solvents are suitable for the HPLC analysis of sec-Butyl N-phenyl carbamate?

Basic Research Question

  • Methanol : Ideal for dissolving polar carbamates (100 µg/mL in methanol, as used in reference standards) .
  • Toluene : Suitable for non-polar derivatives; pair with UV detection at 220–240 nm for optimal sensitivity .
  • Mobile Phase Optimization : Use gradient elution (methanol:toluene mixtures) to separate co-eluting by-products like phenylurea .

Q. How does the choice of catalyst support (e.g., SiO₂ vs. Al₂O₃) affect the yield in carbamate synthesis?

Advanced Research Question

  • SiO₂ Supports : Higher surface area (300–500 m²/g) and silanol groups enhance Zn(OAc)₂ dispersion, improving yields to >85% .
  • Al₂O₃ Supports : Strong Lewis acidity promotes side reactions (e.g., urea formation), reducing selectivity. Neutralize with KF to stabilize active sites .
  • Thermal Stability : SiO₂ maintains structural integrity up to 400°C, while Al₂O₃ sinters at lower temperatures, deactivating the catalyst .

Q. What are the common by-products during the synthesis of sec-Butyl N-phenyl carbamate, and how to mitigate them?

Basic Research Question

  • Phenylurea : Forms via hydrolysis of unreacted phenyl isocyanate. Use anhydrous conditions and molecular sieves to scavenge water .
  • N,N'-Diaryl Ureas : Generated at high temperatures. Limit reaction time to <8 hours and employ low-pressure distillation for purification .
  • Residual Catalyst : Remove via filtration (0.22 µm membrane) or ion-exchange resins .

Q. How to model the partitioning behavior of sec-Butyl N-phenyl carbamate in environmental matrices?

Advanced Research Question

  • Air-Water Partitioning : Use Henry’s Law constants (log Kₐw = -3.2 to -4.1) derived from headspace GC-MS .
  • Soil Adsorption : Batch experiments with OECD guidelines; calculate Freundlich coefficients (Kf = 50–100 L/kg) for organic-rich soils .
  • Bioaccumulation Potential : Predict using octanol-water partition coefficients (log Kₒw ~2.5–3.0) and QSAR models .

Properties

CAS No.

33013-98-8

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

butan-2-yl N-phenylcarbamate

InChI

InChI=1S/C11H15NO2/c1-3-9(2)14-11(13)12-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,12,13)

InChI Key

IAZMIVQLMAXXLT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)NC1=CC=CC=C1

Origin of Product

United States

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